2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol
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Overview
Description
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol is a complex organic compound with a unique structure that includes a chloro and difluoro substitution on an ethanol backbone, along with a phenyl-indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the phenyl group. The final steps involve the chlorination and difluorination of the ethanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Optimization of reaction conditions and the use of cost-effective reagents are essential for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoro groups can enhance its binding affinity and specificity. The phenyl-indole moiety may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-2,2-difluoro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethanone
- 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone
Uniqueness
Compared to similar compounds, 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanol has unique properties due to the presence of the ethanol moiety, which can participate in additional hydrogen bonding and other interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,15,20-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREZQAIEYAIZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C(F)(F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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